molecular formula C4H10N2O2 B12102047 2-(2-Aminoethoxy)acetamide

2-(2-Aminoethoxy)acetamide

Cat. No.: B12102047
M. Wt: 118.13 g/mol
InChI Key: XRVGAZQKAXSYSB-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)acetamide is an organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of an amino group and an ethoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)acetamide typically involves the reaction of 2-aminoethanol with ethyl chloroacetate, followed by hydrolysis and subsequent amidation. The general steps are as follows:

    Esterification: 2-aminoethanol reacts with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 2-(2-aminoethoxy)acetate.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield 2-(2-aminoethoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is converted to this compound through reaction with ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.

    Reduction: Reduction of this compound can lead to the formation of simpler amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of oxo derivatives such as 2-(2-aminoethoxy)acetaldehyde.

    Reduction: Formation of simpler amines like 2-(2-aminoethoxy)ethanol.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

2-(2-Aminoethoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2-(2-Aminoethoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and amino groups allow for hydrogen bonding and electrostatic interactions, which can influence molecular recognition and binding.

Comparison with Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar structure but lacks the acetamide group, making it less versatile in certain synthetic applications.

    2-(2-Aminoethoxy)acetic acid: Contains a carboxylic acid group instead of an amide, which can alter its reactivity and applications.

    N-(2-Hydroxyethyl)acetamide: Similar backbone but with a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.

Uniqueness: 2-(2-Aminoethoxy)acetamide is unique due to its combination of an amino group and an ethoxy group attached to an acetamide backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-(2-aminoethoxy)acetamide

InChI

InChI=1S/C4H10N2O2/c5-1-2-8-3-4(6)7/h1-3,5H2,(H2,6,7)

InChI Key

XRVGAZQKAXSYSB-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)N)N

Origin of Product

United States

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